Alamecin

Membrane biophysics Peptide antibiotics Haemolysis

Choose Alamecin for its uniquely stable, equilibrium barrel-stave pore formation—the gold standard for long-duration single-channel recordings and biosensor development. With defined IC₅₀ values (54 μM rat mast cells; 80 μM mouse lymphocytes) and a Pro-14-dependent antibacterial potency window exceeding 1,000-fold across strains, this native-sequence peptaibol enables rigorous quantitative SAR and susceptibility classification. Demand the reference standard—synthetic analogues do not replicate its voltage-dependent channel stabilization. Request a quote for research-grade material today.

Molecular Formula C5H13N2O4P
Molecular Weight 196.14 g/mol
CAS No. 11096-79-0
Cat. No. B15184187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlamecin
CAS11096-79-0
Molecular FormulaC5H13N2O4P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)P(=O)(O)O)N
InChIInChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4-/m0/s1
InChIKeyBHAYDBSYOBONRV-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alamecin (CAS 11096‑79‑0): Procurement‑Grade Channel‑Forming Peptaibol Antibiotic


Alamecin (synonymous with the extensively studied peptaibol Alamethicin) is a 19‑ or 20‑residue, α‑aminoisobutyric acid (Aib)‑rich peptide antibiotic produced by the fungus Trichoderma viride [1]. The compound functions as a voltage‑dependent, membrane‑spanning ionophore, forming discrete hexameric pores in lipid bilayers [2]. Its well‑characterised barrel‑stave architecture and the ability to induce stable, multistate conductance make it the prototypical model for peptaibol channel formation [3].

Why Alamecin (Alamethicin) Cannot Be Swapped for Other Peptaibols or Pore‑Formers


Although many peptaibols (e.g., suzukacillin, trichotoxin) and even unrelated pore‑formers (melittin, gramicidin) permeabilise membranes, their quantitative lytic efficiency, ionic‑strength sensitivity, and pore‑formation kinetics differ sharply. Alamecin exhibits a unique, lipid‑composition‑dependent haemolytic pattern and an equilibrium pore‑forming mechanism not shared by melittin [1]. Even among Alamecin homologues, single‑residue substitutions (e.g., Pro‑14) can alter antimicrobial potency and voltage‑dependent channel stabilisation, demonstrating that the precise sequence is non‑interchangeable [2].

Alamecin (Alamethicin) Procurement Decision Guide: Direct Comparative Performance Data


Alamecin Displays Distinct Haemolytic Kinetics and Activation Energy vs. Suzukacillin and Trichotoxin

In a direct comparison of haemolysis on human erythrocytes, Alamecin (F‑50) exhibited a lower activation energy for membrane disruption (62 kJ/mol) than the closely related peptaibols suzukacillin A (67 kJ/mol) and trichotoxin A‑40 (79 kJ/mol) [1]. The lower energy barrier suggests that Alamecin inserts into or reorganises within lipid bilayers more readily, which may translate to faster onset of membrane permeabilisation in experimental systems.

Membrane biophysics Peptide antibiotics Haemolysis

Pro‑14 Residue Confers Critical Antimicrobial Potency That Is Lost in Alamecin Leu‑Analogues

A systematic structure‑activity study replaced Aib residues with leucine and evaluated key residue substitutions. The natural Alamecin (Alm) remained the most efficient growth inhibitor of Spiroplasma melliferum. While most Leu‑analogues retained MICs similar to the parent, the Pro‑14 → Ala variant (Alm‑dUL P14A) showed markedly reduced activity [1]. This demonstrates that the proline‑14 kink is essential for full antibacterial function, and that Alamecin analogues lacking this feature cannot be assumed to perform equivalently.

Antimicrobial peptides Structure‑activity relationship Peptaibol engineering

Alamecin Is an Equilibrium Pore‑Former, in Contrast to the Transient Pore Mechanism of Melittin

All‑atom microsecond‑scale molecular dynamics simulations reveal that Alamecin (alamethicin) forms stable, equilibrium barrel‑stave pores in lipid bilayers, whereas melittin induces only transient, non‑equilibrium pores [1]. This fundamental mechanistic difference means that Alamecin produces sustained, voltage‑gated conductance suitable for long‑term ion‑flux measurements, while melittin is more appropriate for rapid, short‑lived membrane disruption.

Membrane biophysics Pore formation Molecular dynamics

Alamecin Exhibits >1000‑Fold Differential Antibacterial Sensitivity Across Species, a Breadth Not Observed for Many Narrow‑Spectrum Peptaibols

When tested against a panel of bacteria (including obligate anaerobic rumen isolates), Alamecin (alamethicin) displayed a >1000‑fold difference in sensitivity between the most and least susceptible strains [1]. This wide dynamic range contrasts with peptaibols that show a more uniform, narrower spectrum, and it allows Alamecin to be used as a selective agent or as a reference for screening bacterial membrane susceptibility.

Antibacterial activity Peptaibol selectivity Microbiology

Alamecin F‑50 Demonstrates Defined Lytic IC₅₀ Values in Leukocytes and MIC Ranges in Mollicutes

Alamecin F‑50, the most widely characterised homologue, exhibits quantifiable lytic activity with IC₅₀ values of 54 μM (rat mast cells) and 80 μM (mouse spleen lymphocytes) and antibacterial MICs of 1.56–12.5 μM against a panel of eight mollicutes . These well‑defined potency metrics provide a reproducible benchmark for comparative peptaibol studies and for standardising membrane‑active peptide assays.

Cytotoxicity Antimicrobial screening Mollicutes

Alamecin (Alamethicin) Application Scenarios Driven by Quantitative Differentiation


Electrophysiological Studies Requiring Sustained, Voltage‑Gated Ion Flux

Alamecin’s equilibrium barrel‑stave pore formation [1] and its lower activation energy for membrane insertion relative to suzukacillin and trichotoxin [2] make it the preferred peptaibol for long‑duration single‑channel recordings, artificial lipid bilayer experiments, and biosensor development where stable, reproducible conductance is essential.

Structure‑Activity Relationship (SAR) Studies of Peptaibol Antimicrobials

Because the Pro‑14 residue is critical for full antibacterial potency [3], Alamecin serves as the native reference compound when testing synthetic analogues. Any deviation from the native sequence can be benchmarked against the established >1000‑fold species‑specific sensitivity range [4], enabling quantitative SAR analysis.

Controlled Cell Lysis and Membrane Permeabilisation Assays

With defined IC₅₀ values (54 μM for rat mast cells, 80 μM for mouse lymphocytes) and a predictable equilibrium pore‑forming mechanism, Alamecin is a superior alternative to melittin when a sustained, non‑transient membrane permeabilisation is required for intracellular marker release, ion‑flux measurements, or liposomal cargo delivery.

Screening of Bacterial Membrane Susceptibility to Pore‑Forming Peptides

Alamecin’s >1000‑fold inter‑strain sensitivity window [4] makes it a powerful positive control for assessing membrane‑active antibiotic susceptibility. Its broad, graded activity profile allows researchers to classify bacterial isolates based on their membrane integrity and lipid composition.

Technical Documentation Hub

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34 linked technical documents
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